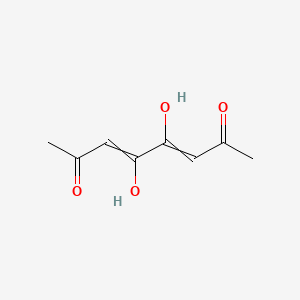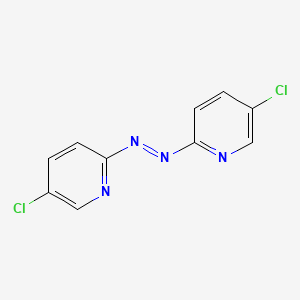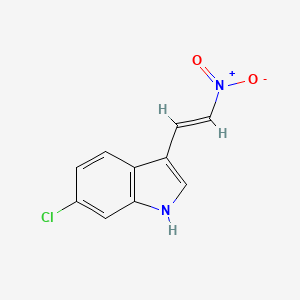
6-(5-Bromopyridin-3-yl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(5-Bromopyridin-3-yl)-1,3,5-triazine-2,4-diamine, commonly known as 6-Br-PTD, is a brominated pyridinium-based triazine-diamine compound that is widely used in scientific research. It has been studied for its potential applications in a variety of fields, such as electrochemistry, nanomaterials, and catalysis. 6-Br-PTD has also been investigated for its potential use in drug delivery, gene therapy, and imaging.
Applications De Recherche Scientifique
6-Br-PTD has been studied for its potential applications in a variety of scientific research fields. It has been used as an electrochemical sensor for the detection of various analytes, such as glucose, urea, and ascorbic acid. It has also been used to synthesize nanomaterials, such as carbon nanotubes and nanowires. 6-Br-PTD has been investigated for its potential use in catalysis, as it has been found to be effective in the synthesis of various organic compounds. Additionally, 6-Br-PTD has been studied for its potential use in drug delivery, gene therapy, and imaging.
Mécanisme D'action
The mechanism of action of 6-Br-PTD is not fully understood. However, it is believed to be related to its ability to form strong hydrogen bonds with other molecules. 6-Br-PTD can form hydrogen bonds with a variety of molecules, including proteins, nucleic acids, and carbohydrates. These hydrogen bonds can be used to facilitate the transport of molecules across cell membranes, as well as to stabilize the binding of molecules to their targets.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Br-PTD have not been extensively studied. However, it has been found to be non-toxic to cells in vitro, suggesting that it may be safe for use in laboratory experiments. Additionally, 6-Br-PTD has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This suggests that 6-Br-PTD may have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-Br-PTD in laboratory experiments include its high yields, its low toxicity, and its ability to form strong hydrogen bonds. Additionally, 6-Br-PTD is relatively inexpensive and can be easily synthesized. The main limitation of 6-Br-PTD is that its mechanism of action is not fully understood, which can limit its potential applications.
Orientations Futures
The potential future directions for 6-Br-PTD include further investigation into its mechanism of action, its potential applications in drug delivery, gene therapy, and imaging, and its potential use in the synthesis of nanomaterials. Additionally, further research into its biochemical and physiological effects could lead to the development of new therapeutic agents. Finally, further investigation into its potential use in catalysis could lead to the development of new methods for the synthesis of organic compounds.
Méthodes De Synthèse
6-Br-PTD can be synthesized via a variety of methods, including a Mannich reaction between 5-bromopyridine and 1,3,5-triazine-2,4-diamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as ascorbic acid. The reaction can be carried out at room temperature or at elevated temperatures, depending on the desired product. The reaction yields 6-Br-PTD in high yields and purity.
Propriétés
IUPAC Name |
6-(5-bromopyridin-3-yl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN6/c9-5-1-4(2-12-3-5)6-13-7(10)15-8(11)14-6/h1-3H,(H4,10,11,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEJYLKFVPGPDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C2=NC(=NC(=N2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Bromopyridin-3-YL)-1,3,5-triazine-2,4-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate, 95%](/img/structure/B6330171.png)
![tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate, 95%](/img/structure/B6330184.png)



![1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone, 95%](/img/structure/B6330200.png)



